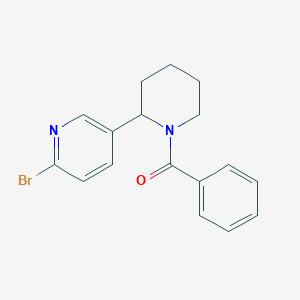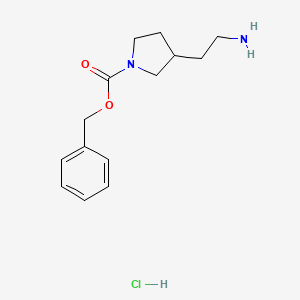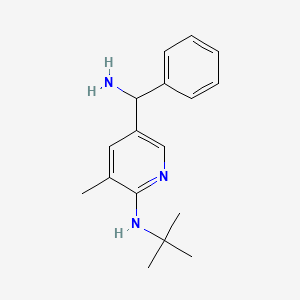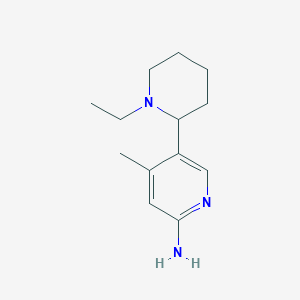
4-bromo-5-ethyl-1H-pyrrole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-ethyl-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C7H8BrNO. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. The presence of a bromine atom at the 4-position and an ethyl group at the 5-position, along with an aldehyde functional group at the 2-position, makes this compound unique and of interest in various chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-ethyl-1H-pyrrole-2-carbaldehyde can be achieved through several methods. One common approach involves the bromination of 5-ethyl-1H-pyrrole-2-carbaldehyde using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the 4-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to scalable and cost-effective production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-5-ethyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can react with organolithium or Grignard reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Organolithium reagents (e.g., n-butyllithium) in anhydrous ether.
Major Products Formed
Oxidation: 4-bromo-5-ethyl-1H-pyrrole-2-carboxylic acid.
Reduction: 4-bromo-5-ethyl-1H-pyrrole-2-methanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Bromo-5-ethyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-bromo-5-ethyl-1H-pyrrole-2-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can participate in various nucleophilic addition and substitution reactions. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The ethyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in different reactions.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1H-pyrrole-2-carbaldehyde: Lacks the ethyl group at the 5-position.
5-Ethyl-1H-pyrrole-2-carbaldehyde: Lacks the bromine atom at the 4-position.
4-Bromo-5-ethyl-1H-pyrrole-2-carbonitrile: Contains a nitrile group instead of an aldehyde group.
Uniqueness
4-Bromo-5-ethyl-1H-pyrrole-2-carbaldehyde is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of both the bromine atom and the aldehyde group allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C7H8BrNO |
|---|---|
Peso molecular |
202.05 g/mol |
Nombre IUPAC |
4-bromo-5-ethyl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C7H8BrNO/c1-2-7-6(8)3-5(4-10)9-7/h3-4,9H,2H2,1H3 |
Clave InChI |
SMZASRHBOZVRAI-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(N1)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-(Methylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid](/img/structure/B11800113.png)






![7-Methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11800195.png)
![tert-Butyl 5-methyl-6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B11800200.png)




